4-Nitrothiophene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGYMPUMRABOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitrothiophene 2 Carboxamide and Its Derivatives
Classical Synthetic Routes to Nitrothiophene Carboxamides
The traditional synthesis of nitrothiophene carboxamides heavily relies on foundational organic reactions, primarily the electrophilic nitration of a pre-existing thiophene (B33073) ring.
Nitration of Thiophene-2-carboxamide Precursors
The primary classical route to 4-nitrothiophene-2-carboxamide involves the direct nitration of a thiophene-2-carboxamide or a suitable precursor, such as thiophene-2-carboxylic acid or thiophene-2-carbaldehyde. google.com The most common method employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich thiophene ring.
The reaction is typically performed at controlled, low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction and to minimize the formation of byproducts and over-oxidation of the sensitive thiophene ring. Following the nitration of a precursor like thiophene-2-carboxylic acid, the carboxylic acid group can be converted to the primary carboxamide via standard amidation procedures.
Another established approach involves the use of acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640). google.comderpharmachemica.com This reagent is often used under milder conditions than the mixed-acid system. However, this method has drawbacks, including the cost of acetic anhydride and the potential for exothermic and explosive reactions if not handled with care. google.com
Regioselective Nitration Strategies for this compound
A significant challenge in the synthesis of this compound is achieving regioselectivity. The electron-rich thiophene ring is highly reactive towards electrophilic substitution, and nitration can lead to a mixture of isomers, primarily the 2-nitro and 3-nitro products when starting from an unsubstituted thiophene. google.combeilstein-journals.org When the thiophene ring is substituted at the 2-position (with a carboxamide or its precursor), the directing effects of this group come into play. The -C(O)NH₂ group is an electron-withdrawing, meta-directing group in benzene (B151609) chemistry. However, in thiophene chemistry, the outcome is more complex, often resulting in nitration at both the 4- and 5-positions.
Solvent and Reagent Choice: The choice of solvent can influence the regioselectivity of the reaction. Nitration of a protected tryptophan, an indole (B1671886) derivative which is also an electron-rich heterocycle, shows that using acetic anhydride as a solvent can favor nitration at one position, while trifluoroacetic acid favors another. nih.gov Similar principles can be applied to thiophene derivatives to optimize the yield of the desired 4-nitro isomer.
Solid Acid Catalysts: To improve selectivity and create more environmentally friendly processes, solid acid catalysts have been explored. Metal-exchanged montmorillonite (B579905) clays (B1170129), for instance, have shown exceptional regioselectivity in the nitration of thiophene, directing the nitronium ion to the 2-position. smolecule.com For a 2-substituted thiophene, such catalysts could potentially enhance selectivity for the 4-position by leveraging shape selectivity and specific interactions within the catalyst's pores. smolecule.com These catalysts, such as Fe³⁺-exchanged montmorillonite clay, offer the advantage of being recyclable and avoiding the use of strong, corrosive acids like H₂SO₄. google.com
| Precursor | Nitrating Agent | Conditions | Product(s) | Yield/Selectivity | Reference |
| Thiophene | Fuming HNO₃ in Acetic Anhydride/Acetic Acid | 10°C | 2-Nitrothiophene & 3-Nitrothiophene | 85% total (85:15 ratio) | google.com |
| Thiophene-2-carboxylic acid | HNO₃/H₂SO₄ mix | 0°C | 4-Nitrothiophene-2-carboxylic acid | High conversion | google.com |
| Thiophene | HNO₃ & Fe³⁺-montmorillonite clay | 80°C | 2-Nitrothiophene | >50% selectivity | google.com |
Modern and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These modern approaches are increasingly being applied to the synthesis of nitroaromatic compounds, including this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.
For the synthesis of thiophene carboxamides, microwave irradiation can significantly improve the efficiency of the final amidation step. It has also been successfully applied to multicomponent reactions for synthesizing complex heterocyclic systems, including those containing a thiophene ring. rsc.orgresearchgate.net While specific protocols for the direct microwave-assisted nitration of thiophene-2-carboxamide are not extensively documented, the general success of this technology in synthesizing related heterocycles suggests its high potential in this area. google.com.uyresearchgate.net It can be particularly advantageous for the final coupling step between a nitrothiophene-carboxylic acid and an amine to form the amide.
Microchannel Reaction Technology for Enhanced Synthesis and Selectivity
Microchannel reaction technology, a form of flow chemistry, offers a transformative approach to hazardous reactions like nitration. corning.com By conducting the reaction in a continuous flow through small-diameter channels, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing. laryee.comyhchemglobal.com
Key advantages for nitration reactions include:
Enhanced Safety: The small reaction volume (low holdup) within the reactor at any given time drastically reduces the risks associated with the highly exothermic and potentially explosive nature of nitration. corning.comlaryee.com
Superior Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for rapid and efficient removal of the heat generated during the reaction, which prevents temperature spikes and the formation of unwanted byproducts. laryee.com
Improved Efficiency and Quality: The rapid and efficient mixing of reactants in microchannels leads to faster reaction rates and higher selectivity, resulting in a purer product and higher yields. google.comlaryee.com
A patented method details the rapid preparation of 4-nitrothiophene-2-carboxylic acid, the direct precursor to this compound, using a microchannel reactor. google.com In this process, a sulfuric acid solution of thiophene-2-carboxylic acid and a mixed nitric-sulfuric acid are continuously pumped into the microreactor. The system achieves high conversion under controlled, continuous conditions, overcoming the safety and selectivity issues of traditional batch reactors. google.com
| Reaction | Technology | Key Parameters | Outcome | Reference |
| Nitration of thiophene-2-carboxylic acid | Microchannel Reactor | Temp: 0°C, Residence Time: 10 min, Molar Ratio (acid:HNO₃): 1:1.5 | High conversion, safe, continuous process | google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgnih.gov The synthesis of nitroaromatic compounds, traditionally reliant on harsh reagents, is an active area for the application of these principles. rsc.orgresearchgate.net
Key green approaches relevant to this compound synthesis include:
Use of Solid Catalysts: As mentioned, employing recyclable solid acid catalysts like metal-exchanged clays or zeolites avoids the use of corrosive sulfuric acid and hazardous reagents like acetic anhydride. google.comsmolecule.comsmolecule.com This simplifies product purification and reduces waste.
Alternative Solvents: Research into using greener solvents, such as ionic liquids, for electrochemical synthesis offers a promising alternative to volatile organic solvents. rsc.org
Atom Economy: Developing reactions with high selectivity, such as those in microchannel reactors, improves atom economy by ensuring that more of the starting materials are converted into the desired product, minimizing waste. google.combeilstein-journals.org
Energy Efficiency: Microwave-assisted synthesis and flow chemistry can lead to more energy-efficient processes by reducing reaction times and allowing for better thermal control. rsc.orglaryee.com
Photocatalysis: Emerging research in photocatalysis using materials like titanium oxide (TiO₂) presents a potential "green" route for the conversion of nitroaromatic compounds, driven by light energy. researchgate.net
The collective push towards these sustainable practices is reshaping the synthesis of important chemical intermediates like this compound, aiming for processes that are not only efficient but also safer and more environmentally responsible. futuremarketinsights.com
Derivatization Strategies of the this compound Core
The chemical versatility of this compound allows for a range of structural modifications. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity.
Modifications at the Carboxamide Nitrogen
A primary and extensively explored derivatization strategy involves the modification of the carboxamide nitrogen. This is typically achieved through the synthesis of a variety of N-substituted amides. The general approach involves the reaction of 4-nitrothiophene-2-carboxylic acid or its more reactive acyl chloride derivative with a diverse selection of primary and secondary amines. This method allows for the introduction of a wide array of substituents, including alkyl, aryl, and heterocyclic moieties.
The synthesis of N-alkyl and N-aryl derivatives is a common practice. For instance, the reaction of 4-nitrothiophene-2-carbonyl chloride with various amines in a suitable solvent yields the corresponding N-substituted 4-nitrothiophene-2-carboxamides. This straightforward amidation reaction is a versatile tool for creating libraries of compounds with different substituents on the amide nitrogen.
A specific example includes the synthesis of N-glycosyl-thiophene-2-carboxamides, where a carbohydrate moiety is attached to the carboxamide nitrogen. nih.gov These modifications can significantly impact the molecule's solubility and ability to interact with biological targets. nih.gov
Table 1: Examples of N-Substituted this compound Derivatives
| Substituent (R) | Reagents | Product | Reference |
| Methyl | 4-nitrothiophene-2-carboxylic acid, Methylamine, HBTU | N-methyl-4-nitrothiophene-2-carboxamide | nih.gov |
| 3,5-dimethylphenyl | 5-nitrothiophene-2-carbonyl chloride, 3,5-dimethylaniline | N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide | evitachem.com |
| 4-methyl-1,3-benzothiazol-2-yl | 5-nitrothiophene-2-carboxylic acid, 2-amino-4-methyl-1,3-benzothiazole | N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
| (S)-1-(4-(4-((R)-(5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl) | 5-nitrothiophene-2-carboxylic acid, (R)-5-((1H-1,2,3-triazol-1-yl)methyl)-3-(4-(4-((S)-alaninyl)piperazin-1-yl)-3-fluorophenyl)oxazolidin-2-one | N-((S)-1-(4-(4-((R)-(5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-5-nitrothiophene-2-carboxamide | mdpi.com |
Substitutions on the Thiophene Ring System
Modifications directly on the thiophene ring of this compound offer another avenue for structural diversification. A key transformation is the reduction of the nitro group at the C4 position to an amino group. This is a critical step as the resulting 4-aminothiophene-2-carboxamide (B1521247) is a versatile intermediate for further functionalization. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation. nih.gov
The newly formed amino group can then undergo a variety of reactions, such as acylation or serve as a nucleophile in the construction of fused ring systems.
Another potential modification is nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-withdrawing nature of the adjacent carboxamide group activates the nitro group for displacement by strong nucleophiles. dntb.gov.uamdpi.com While this reaction is well-documented for other nitrothiophenes, its application to this compound provides a pathway to introduce a range of substituents at the C4 position. dntb.gov.uamdpi.com
Table 2: Examples of Substitutions on the Thiophene Ring
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
| Nitro Group Reduction | This compound | Tin(II) chloride | 4-Aminothiophene-2-carboxamide | nih.gov |
| Nitro Group Reduction | 5-Methyl-4-nitrothiophene-2-carboxamide | Hydrogen gas, Palladium on carbon | 5-Methyl-4-aminothiophene-2-carboxamide | |
| Nucleophilic Aromatic Substitution | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate, K2CO3 | Dimethyl 3-(methoxycarbonylmethylthio)thiophene-2,5-dicarboxylate | mdpi.com |
Formation of Fused Heterocyclic Systems Incorporating this compound Moieties
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form bicyclic structures like thieno[3,2-d]pyrimidines and thieno[3,4-c]pyridin-4-ones.
For the synthesis of thieno[3,2-d]pyrimidines, the intermediate 4-aminothiophene-2-carboxamide can be cyclized with various reagents. For example, reaction with formamide (B127407) or phenyl isothiocyanate can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core. nih.govtandfonline.comsemanticscholar.org This approach has been utilized to prepare libraries of thieno[3,2-d]pyrimidine (B1254671) derivatives for various screening purposes. nih.gov
Similarly, derivatives of 4-aminothiophene-2-carboxamide can be used to construct thieno[3,4-c]pyridin-4-ones. For instance, condensation of a 4-(2-oxopropyl)thiophene-3-carboxylic acid derivative (which can be conceptually derived from the 4-amino intermediate) with ammonia (B1221849) can lead to the formation of the fused pyridinone ring system. nih.gov
Table 3: Examples of Fused Heterocyclic Systems from this compound Derivatives
| Fused System | Precursor | Reagents for Cyclization | Product | Reference |
| Thieno[3,2-d]pyrimidine | 3-Aminothiophene-2-carboxamide | Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
| Thieno[3,2-d]pyrimidine | 4-Amino-5-acetyl-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide | Phenyl isothiocyanate | 5-Acetyl-N-(4-chlorophenyl)-4-(phenylthiocarbamoylamino)-2-(phenylamino)thiophene-3-carboxamide (intermediate) | tandfonline.comsemanticscholar.org |
| Thieno[3,4-c]pyridin-4-one | 4-(2-Oxopropyl)thiophene-3-carboxylic acid | Ammonia, Acetic acid | 6-Methylthieno[3,4-c]pyridin-4-one | nih.gov |
Computational and Spectroscopic Characterization of 4 Nitrothiophene 2 Carboxamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed insight into the molecular structure, bonding, and functional groups present in 4-Nitrothiophene-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the substitution pattern of the thiophene (B33073) ring.
In the ¹³C NMR spectrum, the carbons of the thiophene ring will have distinct chemical shifts influenced by the attached functional groups. The carbon atom attached to the nitro group (C4) and the carbonyl carbon of the carboxamide group (C2) are expected to be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~8.0 - 8.5 | - |
| H5 | ~7.8 - 8.2 | - |
| -CONH₂ | Variable (broad) | - |
| C2 | - | ~160 - 165 |
| C3 | - | ~125 - 130 |
| C4 | - | ~150 - 155 |
| C5 | - | ~128 - 133 |
| C=O | - | ~165 - 170 |
Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of a molecule. The key functional groups in this compound, namely the nitro group, the amide group, and the thiophene ring, give rise to characteristic absorption bands in the IR spectrum.
The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) around 1330-1370 cm⁻¹. For related nitrothiophene compounds, the asymmetric NO₂ stretch is observed around 1520 cm⁻¹.
The amide functionality shows a characteristic C=O stretching vibration (ν(C=O)) which is expected to appear in the region of 1650-1690 cm⁻¹. In similar carboxamides, this peak is found at approximately 1650 cm⁻¹. The N-H stretching vibrations of the primary amide would be observed in the range of 3200-3400 cm⁻¹, often as two distinct bands.
The thiophene ring itself will have a series of characteristic C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Frequencies (cm⁻¹) |
| Amide | N-H stretch | 3200 - 3400 | - |
| Aromatic | C-H stretch | > 3000 | - |
| Amide | C=O stretch | 1650 - 1690 | ~1650 |
| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 | ~1520 |
| Thiophene Ring | C=C stretch | 1400 - 1500 | - |
| Nitro | Symmetric NO₂ stretch | 1330 - 1370 | - |
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the thiophene ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₅H₄N₂O₃S), the expected exact molecular weight is approximately 172.00 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. nih.gov
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the nitro group (NO₂) and the carboxamide group (CONH₂), as well as cleavage of the thiophene ring. Analysis of these fragment ions can help to confirm the connectivity of the molecule. For instance, a common fragmentation pattern in related compounds involves the loss of the sulfonyl chloride fragment, confirming substitution on the thiophene ring. jcsp.org.pk
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, the crystal structure of its precursor, 4-nitro-thiophene-2-carboxylic acid, has been determined. kisti.re.kr
This study of the related carboxylic acid reveals a Z' = 4 structure, indicating four independent molecules in the asymmetric unit. kisti.re.kr This suggests that the packing forces and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state arrangement. It is plausible that this compound would also exhibit complex packing arrangements, with the amide group participating in hydrogen bonding networks. The planarity of the thiophene ring and the nitro group would also influence the crystal packing.
Quantum Chemical and Theoretical Studies
Theoretical calculations, particularly those based on quantum mechanics, provide valuable insights into the electronic structure and geometry of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to predict the optimized molecular geometry and other electronic properties of molecules. ntnu.no For this compound, DFT calculations would be employed to determine the most stable conformation by minimizing the energy of the system.
These calculations would provide precise bond lengths, bond angles, and dihedral angles. It is expected that the thiophene ring is largely planar, with the nitro and carboxamide groups potentially being slightly twisted out of the plane of the ring to minimize steric hindrance. DFT calculations on related nitrothiophene derivatives have been used to successfully predict molecular geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net Such calculations can also provide insights into the electronic effects of the substituents on the thiophene ring.
In-Depth Computational Analysis of this compound Unavialable in Public Research
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research on the specific chemical compound This compound . While computational and spectroscopic characterizations are common for many novel compounds, detailed analyses for this particular molecule, including specific data on its frontier molecular orbitals, electrostatic potential surface, chemical activity parameters, and natural bond orbital interactions, are not present in the accessed resources.
Computational chemistry provides critical insights into the electronic structure and potential reactivity of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to determine these properties. For a molecule like this compound, such studies would be invaluable for understanding its behavior and potential applications, for instance, in medicinal chemistry where related nitrothiophene compounds have shown promise.
However, to construct a scientifically rigorous article as per the requested detailed outline, specific quantitative data from these computational methods are essential. This would include precise energy values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), detailed mapping of the electrostatic potential, calculated values for reactivity descriptors like chemical hardness and electrophilicity, and specific donor-acceptor interaction energies from a Natural Bond Orbital (NBO) analysis.
While general principles of these analytical methods are well-documented and data for structurally related compounds are available, these cannot be accurately extrapolated to this compound. Each molecule possesses a unique electronic structure, and its computational data are highly specific. For example, studies on other thiophene derivatives show a range of HOMO-LUMO energy gaps, but these values are distinct to each specific molecular structure.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 Nitrothiophene 2 Carboxamide Analogues
Design Principles for 4-Nitrothiophene-2-carboxamide Derivatives
The design of novel this compound derivatives is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve a multifaceted approach, integrating computational and synthetic methodologies to explore the chemical space around the core scaffold.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry to identify structurally novel compounds by altering the central core of a known active molecule. uniroma1.it This approach aims to discover new chemical entities that retain the essential binding features of the original template but possess different core structures. uniroma1.it In the context of this compound analogues, this could involve replacing the thiophene (B33073) ring with other heterocyclic or carbocyclic systems to improve properties such as metabolic stability, solubility, or to explore new intellectual property space. uniroma1.itresearchgate.net
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has become a powerful tool in the discovery of lead compounds. This method starts with the identification of small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then grown, linked, or merged to create more potent and selective lead compounds. nih.gov
For this compound derivatives, an FBDD approach would involve breaking down the molecule into its constituent fragments, such as the 4-nitrothiophene core and the carboxamide side chain. exactelabs.com These fragments can then be screened against a target of interest to identify key binding interactions. Subsequently, these fragments can be elaborated or combined with other fragments to build novel molecules with improved affinity and drug-like properties. frontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemotypes that might not be identified through traditional high-throughput screening.
Ligand-Based and Structure-Based Design Methodologies
Both ligand-based and structure-based design methodologies are integral to the development of this compound analogues.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.com This approach relies on the knowledge of existing active ligands to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. nih.gov By analyzing a series of active and inactive this compound analogues, a pharmacophore model can be generated to guide the design of new compounds with a higher probability of being active.
Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. iaanalysis.com This powerful technique allows for the visualization of the binding site and the interactions between the ligand and the protein. nih.gov With this information, medicinal chemists can rationally design this compound derivatives that fit optimally into the binding pocket, forming specific interactions that enhance potency and selectivity. Molecular docking studies, a key component of SBDD, can predict the binding poses and affinities of virtual compounds, enabling the prioritization of synthetic targets.
Elucidation of Structure-Activity Relationships (SAR)
The systematic investigation of how chemical structure influences biological activity is fundamental to medicinal chemistry. For this compound analogues, SAR studies provide crucial insights into the molecular determinants of their therapeutic effects.
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of substituents on both the thiophene ring and the carboxamide moiety.
The nitro group at the 4-position of the thiophene ring is a strong electron-withdrawing group, which significantly impacts the electronic distribution of the entire molecule. This can influence the compound's ability to interact with biological targets through mechanisms such as bioreduction to reactive intermediates. The nature and position of other substituents on the thiophene ring can further modulate these electronic effects. For example, the introduction of electron-donating groups could counteract the effect of the nitro group, while additional electron-withdrawing groups could enhance it.
Steric effects, which relate to the size and shape of substituents, are also critical. Bulky substituents can create steric hindrance, either preventing the molecule from binding to its target or, conversely, promoting a more favorable binding conformation by occupying a specific pocket in the active site. For instance, in a series of triazole inhibitors, a bulky tert-butylphenyl group was not well-tolerated, likely due to its size. nih.gov The interplay between electronic and steric effects is complex, and optimizing both is essential for achieving high biological activity.
The following table summarizes the impact of various substituents on the biological activity of thiophene carboxamide derivatives based on findings from different studies.
| Scaffold | Substituent | Position | Observed Effect on Biological Activity |
| Thiophene-2-carboxamide | Methoxy (B1213986) group on aryl ring | Th4 | Enhanced antibacterial activity against Gram-positive bacteria. nih.gov |
| Thiophene-2-carboxamide | 4-Me on carboxamide | Th2 | Boosted antibacterial activity against E. coli and P. aeruginosa. nih.gov |
| Thiophene-2-carboxamide | Absence of substituents on benzene (B151609) ring | Th4 | Potent antioxidant activity. nih.gov |
| Triazole | 3,4-methylene-dioxyphenyl | 4-phenyl moiety | Comparable activity to the parent compound. nih.gov |
| Triazole | 4-tert-butylphenyl | 4-phenyl moiety | Detrimental to JNK potency. nih.gov |
Positional Isomerism and Activity Modulation
For example, studies on positional isomers of N-thienylcarboxamides as fungicides have shown that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited high activity, similar to their phenyl counterparts. nih.gov However, N-(3-substituted-2-thienyl)carboxamides showed significantly lower activity. nih.gov This highlights the critical importance of the substitution pattern on the thiophene ring for biological function.
Similarly, the position of the nitro group itself is a key determinant of activity. While this article focuses on this compound, related studies have shown that the position of the nitro group (e.g., 4-nitro vs. 5-nitro) can alter electronic effects and hydrogen-bonding capabilities, thereby influencing interactions with antibacterial targets.
The table below illustrates the influence of positional isomerism on the fungicidal activity of N-thienylcarboxamides.
| Isomer Type | Substitution Pattern | Relative Fungicidal Activity |
| Type A | N-(2-substituted-3-thienyl)carboxamide | High |
| Type B | N-(4-substituted-3-thienyl)carboxamide | High |
| Type C | N-(3-substituted-2-thienyl)carboxamide | Low |
Conformational Analysis and Bioactive Conformations
The three-dimensional structure of a molecule and its ability to adopt specific conformations are critical determinants of its biological activity. For this compound analogues, understanding the preferred spatial arrangement of the thiophene ring, the nitro group, and the carboxamide side chain is essential for elucidating their interaction with biological targets and for the rational design of more potent derivatives. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography, provides insights into the energetically favorable shapes of these molecules and helps to identify the specific conformation responsible for their biological effect—the bioactive conformation.
Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to investigate the geometry of thiophene-2-carboxamide derivatives. For a series of substituted thiophene-2-carboxamides, DFT calculations have revealed that the planarity between the thiophene ring and the carboxamide group can be influenced by the substitution pattern. nih.gov In some derivatives, the carboxamide group was found to be skewed relative to the thiophene ring, with calculated dihedral angles deviating from planarity. nih.gov For instance, in a set of 3-amino-N-phenyl-thiophene-2-carboxamide derivatives, the phenyl ring was angled on the aminothienyl plane at approximately 29 degrees. nih.gov
While specific conformational energy profiles for this compound are not extensively detailed in the literature, crystallographic data from closely related analogues offer valuable insights. For example, the crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide, an analogue where the nitro group is on the N-phenyl substituent instead of the thiophene ring, reveals that the molecule is not perfectly planar. strath.ac.uk In the two independent molecules found in the asymmetric unit, the dihedral angles between the benzene and thiophene rings were 13.53 (6)° and 8.50 (5)°. strath.ac.uk This suggests that a slightly twisted conformation is energetically accessible and may be relevant for biological activity. An intramolecular hydrogen bond between the amide N-H and an oxygen of the ortho-nitro group helps to stabilize this conformation. strath.ac.uk
The concept of a bioactive conformation is central to structure-based drug design. For nitrothiophene carboxamides, which have been identified as a novel class of narrow-spectrum antibacterial agents, the specific conformation that binds to the bacterial target is of great interest. nih.govresearchgate.net These compounds are known to be prodrugs that require activation by bacterial nitroreductases. nih.govresearchgate.net Structure-based design efforts have been employed to optimize these compounds to overcome bacterial efflux pumps, which implicitly involves considering the molecule's conformation to modulate its interaction with both the target enzyme and the efflux pump proteins. nih.govresearchgate.net
The bioactive conformation represents the specific three-dimensional arrangement a ligand adopts when bound to its biological target. nih.gov Identifying this conformation is a crucial step in understanding the structure-activity relationship and in designing new inhibitors with improved potency and selectivity. nih.gov For instance, in the development of inhibitors for other enzyme systems, the analysis of dihedral angles has been a key strategy to optimize ligand conformation for enhanced isoform selectivity. nih.gov
The following table summarizes key dihedral angle findings from a computational study on a series of thiophene-2-carboxamide derivatives, which can serve as a reference for the conformational possibilities within this scaffold. nih.gov
| Compound Series | Dihedral Angle | Value (°) | Description |
| 3a-c, 5a-c | NH-Th⁵-S-Th² | 176.56–177.90 | The NH group is nearly coplanar with the thienyl ring. |
| 3a-c, 5a-c | Phenyl-Aminothienyl Plane | 21-24 | The phenyl ring is twisted relative to the aminothienyl plane. |
| 7a-c | Phenyl-Aminothienyl Plane | 29 | A slightly larger twist of the phenyl ring is observed. |
| 7a-c | 2-Carboxamide Group | ~152 | The carboxamide group is significantly skewed relative to the thiophene ring. |
*Data derived from a DFT study on 3-substituted-thiophene-2-carboxamide derivatives. nih.gov The numbering scheme (e.g., Th⁵) refers to the specific atoms in the studied molecules.
Biological Activity Spectrum and Mechanistic Investigations of 4 Nitrothiophene 2 Carboxamide and Its Derivatives
Antimicrobial Activity
Nitrothiophene carboxamides represent a novel class of chemical compounds engineered for their potent antimicrobial properties. researchgate.netnih.gov Research has primarily focused on their efficacy against bacterial pathogens, with emerging investigations into their antifungal capabilities.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (In Vitro Studies)
Derivatives of nitrothiophene carboxamide have demonstrated significant in vitro antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, Shigella spp., and Salmonella spp. researchgate.netnih.gov The potency of these compounds has been quantified through Minimum Inhibitory Concentration (MIC) values, which, for some derivatives, are comparable to standard antibiotics like ciprofloxacin.
Initial studies identified hit compounds that were active against E. coli strains lacking the TolC efflux pump component (MIC ≤ 80 µg/ml), but optimization was required to achieve potency in wild-type strains. researchgate.net Subsequent chemical modifications led to the development of derivatives with potent activity against both wild-type and multi-drug resistant clinical isolates of E. coli, Shigella, and Salmonella. researchgate.netnih.gov For instance, certain optimized compounds showed MIC90 values (the concentration required to inhibit 90% of isolates) of 8.3 µg/ml and 10.2 µg/ml against a collection of recent clinical E. coli isolates. researchgate.net
The antibacterial spectrum of these compounds is considered narrow, primarily targeting specific Gram-negative bacteria. researchgate.net Studies on various thiophene-2-carboxamide derivatives have also shown activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.gov For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy or 3-methyl counterparts. nih.gov
Table 1: In Vitro Antibacterial Activity of Nitrothiophene Carboxamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Optimized Nitrothiophene Carboxamide (Compound 15) | E. coli (Wild-Type) | 0.3 | researchgate.net |
| Optimized Nitrothiophene Carboxamide (Compound 20) | E. coli (Wild-Type) | 0.3 | researchgate.net |
| Nitrothiophene Carboxamide Derivatives | E. coli (Clinical Isolates) | MIC90 = 8.3-16.9 | researchgate.net |
| Nitrothiophene Carboxamide Derivatives | Shigella spp. | 0.5 | |
| Nitrothiophene Carboxamide Derivatives | Salmonella spp. | 1.0 | |
| Thiophene-2-carboxamide Derivative (7b) | Staphylococcus aureus | Inhibition: 83.3% | nih.gov |
| Thiophene-2-carboxamide Derivative (7b) | Bacillus subtilis | Inhibition: 82.6% | nih.gov |
Inhibition of Efflux Pump Mechanisms in Bacterial Resistance
A significant hurdle in antibiotic development is the action of bacterial efflux pumps, which expel drugs from the cell, conferring resistance. researchgate.netnih.govnih.gov The Resistance-Nodulation-cell Division (RND) family of efflux pumps, particularly AcrAB-TolC in E. coli, is a major contributor to multi-drug resistance in Gram-negative bacteria. researchgate.netnih.gov
The discovery of the nitrothiophene carboxamide series was engineered to specifically overcome this efflux liability. researchgate.netnih.gov Initial hit compounds were identified as substrates for the AcrAB-TolC pump. researchgate.net Through a structure-based design approach, these molecules were optimized to reduce their binding affinity to the AcrB component of the pump. researchgate.netnih.gov For example, one of the initial hits, compound 7, was shown to bind to the distal pocket/phenylalanine cage of AcrB. researchgate.net By modifying the structure, researchers developed compounds with significantly reduced efflux liability, making them potent against wild-type bacteria that possess functional efflux pumps. researchgate.net Thermal shift assays confirmed that optimized compounds had a much lower binding affinity for the AcrB pump compared to the initial hits. researchgate.net
Nitrothiophene carboxamides are classified as prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target bacteria to exert their effect. researchgate.netnih.govsmolecule.com This activation is a reductive process mediated by specific bacterial enzymes called nitroreductases. nih.gov
In E. coli, the nitroreductases NfsA and NfsB have been identified as the key enzymes responsible for activating this class of compounds. researchgate.netnih.govsmolecule.com These enzymes catalyze the reduction of the nitro group on the thiophene (B33073) ring. researchgate.net This bioactivation is crucial for the compound's antibacterial activity; E. coli mutants with a deletion of the nfsB gene showed a significantly increased MIC, indicating resistance to the compounds. researchgate.net The reduction of the nitro moiety transforms the compound into a reactive species that is toxic to the bacterial cell. This mechanism of action is similar to that of other nitro-heterocyclic drugs like nitrofurantoin. researchgate.net This targeted activation by bacterial enzymes contributes to the selectivity of the compounds. smolecule.com
Once activated by nitroreductases, the resulting metabolites of nitrothiophene carboxamides are bactericidal, meaning they actively kill the bacteria. researchgate.netnih.gov In vitro time-kill analyses have demonstrated that these compounds cause a significant reduction in bacterial viability. Studies showed that at concentrations of 2 to 4 times the MIC, optimized nitrothiophene carboxamide derivatives led to a substantial decrease in the survival of E. coli within a period of 6 to 8 hours. researchgate.net This rapid bactericidal activity is a desirable characteristic for an antibiotic, as it can lead to faster clearance of infections.
Antifungal Activity and Target Identification
While the primary focus has been on antibacterial applications, some thiophene carboxamide derivatives have also been investigated for antifungal properties. smolecule.comsioc-journal.cn Studies on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, a related class of compounds, showed antifungal activity. smolecule.com Other research on hydrazide derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) also reported weak to moderate activity against the pathogenic yeast Candida albicans. semanticscholar.org Furthermore, various pyrazole-thiophene carboxamides have shown efficacy against several plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. sioc-journal.cn
A key target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. nih.govmdpi.comresearchgate.net Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. semanticscholar.org
Research on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones suggests that their antifungal mechanism involves the inhibition of enzymes within the ergosterol biosynthesis pathway. smolecule.com Scanning electron microscopy of fungal cells treated with these compounds revealed significant morphological changes consistent with the disruption of cell membrane formation. smolecule.com While this provides a strong indication of the mechanism for a closely related class of compounds, further research is needed to confirm that 4-nitrothiophene-2-carboxamide itself or its direct derivatives act via the same pathway. Enzymes such as lanosterol (B1674476) 14α-demethylase (Erg11p/Cyp51) are common targets in this pathway for azole antifungals. mdpi.com
Anticancer Research Applications
Checkpoint Kinase Inhibition
Thiophene carboxamides have been identified as a promising scaffold for the development of checkpoint kinase inhibitors. nih.gov Checkpoint kinases, such as Chk2, are crucial components of the DNA damage response pathway, which can trigger cell cycle arrest or apoptosis (programmed cell death) in response to genomic instability. nih.gov The inhibition of these kinases is an explored therapeutic strategy in cancer treatment. nih.gov
Derivatives of thiophene-2-carboxamide, specifically 2-ureido thiophene carboxamides, have been discovered as a novel class of checkpoint kinase inhibitors. nih.gov Further research into related structures has led to the synthesis of potent inhibitors. For example, PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide], a derivative of a known Chk2 inhibitor chemotype, has demonstrated selective, submicromolar inhibition of Chk2 in vitro. nih.gov Structural studies, including co-crystallization, have confirmed that such inhibitors act competitively by binding to the ATP-binding pocket of Chk2. nih.gov In cellular assays, these inhibitors have been shown to prevent Chk2 autophosphorylation, a key step in its activation, and subsequently affect downstream signaling events like Cdc25C phosphorylation and HDMX degradation following DNA damage. nih.gov
Molecular Mechanisms of Antitumor Action (In Vitro)
The antitumor activity of this compound and its derivatives is being investigated through various in vitro mechanisms. One significant mechanism involves the inhibition of deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 7 (USP7). google.comgoogleapis.com USP7 plays a critical role in cancer by stabilizing proteins like HDM2, which in turn leads to the degradation of the p53 tumor suppressor. google.com By inhibiting USP7, nitrothiophene derivatives can disrupt this process, leading to increased p53 levels, which promotes cell cycle arrest and apoptosis in tumor cells. googleapis.comgoogle.com
In vitro studies on various human tumor cell lines have demonstrated the antiproliferative effects of related carboxamide compounds. For instance, N-substituted indole-2-carboxamides have shown potent and selective cytotoxic activity against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Similarly, compounds structurally related to this compound have been observed to inhibit cell proliferation in breast cancer models, including MCF-7 and MDA-MB-231 cells, through the induction of apoptosis. The cytotoxic effects of these compounds underscore their potential as anticancer agents, with some derivatives exhibiting high selectivity for cancer cells over normal cells. nih.gov
Enzyme Inhibition Studies (Non-Target Specific)
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of this compound have been evaluated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). cumhuriyet.edu.tr These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's because their inhibition can boost the levels of the neurotransmitter acetylcholine. semanticscholar.org
A study focusing on thiazole (B1198619) derivatives incorporating a 5-nitrothiophene moiety investigated their inhibitory activity against both AChE and BuChE. cumhuriyet.edu.tr The results, obtained using a modified Ellman's spectrophotometric method, indicated varied levels of inhibition at a concentration of 80 µg/mL. cumhuriyet.edu.tr Furthermore, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrated inhibitory activity in the low micromolar range. researchgate.net Kinetic studies on related aminoguanidine (B1677879) hydrazone analogues revealed a mixed-type inhibition mechanism for both enzymes. semanticscholar.org
| Derivative Class | Target Enzyme | Inhibition (%) at 80 µg/mL | Reference |
| 5-Nitrothiophene-Thiazole Derivatives | Acetylcholinesterase (AChE) | 33.66% - 47.96% | cumhuriyet.edu.tr |
| 5-Nitrothiophene-Thiazole Derivatives | Butyrylcholinesterase (BuChE) | 13.03% - 63.29% | cumhuriyet.edu.tr |
IKK-2 Inhibition
Thiophene-2-carboxamide has been identified as a potent lead inhibitor for IκB kinase 2 (IKK-2). nih.gov The IKK complex is a central component of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammatory responses, immune regulation, and cell survival. Inhibition of IKK-2 is a therapeutic target for inflammatory diseases and certain types of cancer. Patent literature also describes thiophene carboxamide compounds specifically as inhibitors of the IKK-2 enzyme. google.com
Molecular Docking and Protein-Ligand Interaction Analyses
Molecular docking simulations are widely used to predict and analyze the binding interactions between this compound derivatives and their protein targets. nih.govsmolecule.com These in-silico studies provide insights into the binding modes, affinities, and structural features that govern the biological activity of these compounds. mdpi.com
Docking studies have been performed on a range of targets to elucidate the mechanisms of action:
Anticancer Targets: Thiophene carboxamide derivatives have been docked into the colchicine-binding site of tubulin, revealing hydrogen bonds and hydrophobic interactions that explain their cytotoxic activity. mdpi.com Other key cancer-related targets that have been modeled include topoisomerase–DNA, PI3Kα, and the epidermal growth factor receptor (EGFR). nih.gov For inhibitors of USP7, docking helps visualize how the thiophene ring can participate in π-π stacking interactions with aromatic residues in the protein's active site.
Cholinesterases: In-silico explorations of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs with AChE and BuChE have helped to understand the structure-activity relationships observed in in vitro inhibition assays. researchgate.net
Other Enzymes: Docking simulations have been used to model the binding of nitrothiophene carboxamides to bacterial enzymes, such as dihydrofolate reductase, to predict antibacterial activity.
These computational analyses are crucial for rational drug design, helping to optimize the structure of lead compounds to enhance their potency and selectivity. smolecule.commdpi.com
Antioxidant Properties and Radical Scavenging Activity (In Vitro)
The antioxidant potential of thiophene-2-carboxamide derivatives has been investigated through various in vitro assays. nih.gov These studies measure the ability of the compounds to scavenge free radicals, which are implicated in oxidative stress-related cellular damage. ulb.ac.be
One study evaluated a series of 3-substituted thiophene-2-carboxamide derivatives using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. nih.gov The results showed that the antioxidant activity was highly dependent on the nature of the substituent at the 3-position of the thiophene ring. nih.gov Amino-substituted derivatives, in particular, demonstrated the most significant radical scavenging capacity. nih.gov The antioxidant activity of plant extracts containing phenolic and flavonoid compounds is often evaluated using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. bsmiab.org While specific DPPH data for this compound is not detailed, related structures like N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide have been noted for their potential antioxidant effects. ontosight.ai
| 3-Substituted Thiophene-2-Carboxamide Derivative | Antioxidant Activity (% Inhibition via ABTS Assay) | Reference |
| 3-Amino derivatives (7a-c) | 46.9% - 62.0% | nih.gov |
| 3-Hydroxy derivatives (3a-c) | 28.4% - 54.9% | nih.gov |
| 3-Methyl derivatives (5a-c) | 12.0% - 22.9% | nih.gov |
ABTS and DPPH Assays for Free Radical Scavenging
The antioxidant potential of various thiophene-2-carboxamide derivatives has been investigated through widely recognized spectrophotometric methods, namely the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. These assays are instrumental in determining the capacity of compounds to neutralize free radicals, a key aspect of their potential therapeutic value in mitigating oxidative stress-related pathologies.
The DPPH assay is a common, rapid, and economical method for assessing antioxidant activity. nih.gov It utilizes the stable free radical DPPH, which exhibits a deep purple color and strong absorbance at 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a loss of color, which is measured as a decrease in absorbance. nih.gov
Similarly, the ABTS assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This blue-green radical is generated through the oxidation of ABTS and its reduction by an antioxidant is monitored by the decrease in its characteristic absorbance at 734 nm. nih.govresearchgate.net A significant advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants. researchgate.net
Research into the antioxidant properties of thiophene-2-carboxamide derivatives has revealed that structural modifications significantly influence their free radical scavenging capabilities. For instance, a study on 3-substituted thiophene-2-carboxamide derivatives highlighted that the nature of the substituent at the 3-position plays a crucial role in their antioxidant activity. Specifically, 3-amino thiophene-2-carboxamide derivatives demonstrated notable antioxidant potential in the ABTS assay. nih.gov In one study, the 3-amino thiophene-2-carboxamide derivative 7a showed a significant antioxidant activity of 62.0% inhibition in the ABTS assay, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.govnih.gov The study further indicated that 3-amino thiophene-2-carboxamide derivatives generally exhibited the highest antioxidant activity, with percent inhibition ranging from 46.9% to 62.0%. nih.gov
In another investigation focusing on furan (B31954) and thiophene-2-carboxamide derivatives, the DPPH radical scavenging method was employed to assess their antioxidant capacity. The results showed that compound CPD3 exhibited a remarkable 98.93% DPPH scavenging activity when compared to the positive control, ascorbic acid. trdizin.gov.trdergipark.org.trresearchgate.net This suggests that the presence of specific structural motifs within the thiophene-2-carboxamide framework can lead to potent antioxidant effects.
The following tables present a summary of the antioxidant activity data for selected thiophene-2-carboxamide derivatives from the reviewed literature.
Antioxidant Activity of 3-Substituted Thiophene-2-carboxamide Derivatives (ABTS Assay)
| Compound | Substituent at Position 3 | % Inhibition | Reference Compound (% Inhibition) |
| 7a | Amino | 62.0 | Ascorbic Acid (88.44) |
| 7a-c | Amino | 46.9 - 62.0 | Not specified |
Data sourced from a study on the synthesis and antioxidant activity of novel thiophene-2-carboxamide derivatives. nih.gov
Antioxidant Activity of Furan/Thiophene-2-carboxamide Derivatives (DPPH Assay)
| Compound | Structure | % DPPH Scavenging Activity | Reference Compound |
| CPD3 | N-(Thiophene-2-ylmethyl)furan-2-carboxamide | 98.93 | Ascorbic Acid |
Data sourced from a study on the enzyme kinetic, DNA protection, and antioxidant activities of furan/thiophene-2-carboxamide derivatives. trdizin.gov.trdergipark.org.trresearchgate.net
These findings underscore the potential of thiophene-2-carboxamide derivatives as a promising class of antioxidant agents. The variations in activity based on substituent groups suggest that further structural optimization could lead to the development of compounds with enhanced free radical scavenging properties.
Future Perspectives and Advanced Research Directions
Development of Novel Synthetic Methodologies for Enhanced Yield and Purity
The synthesis of 4-nitrothiophene-2-carboxamide and its precursors is a critical area for optimization. Traditional methods for preparing the key intermediate, 4-nitrothiophene-2-carboxylic acid, involve the nitration of thiophene-2-carboxylic acid using mixed acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, these reactions often require careful temperature control (e.g., 0–5°C) to manage selectivity between the 4-nitro and 5-nitro isomers and to minimize byproducts.
Future advancements are focused on improving both the efficiency and safety of this process. One promising approach is the use of microchannel reactors. google.com This technology offers a safer, more efficient, and easily operable method for nitration, enabling a continuous and controllable process that can lead to high-conversion products. google.com For the subsequent amidation step, which converts the carboxylic acid to the carboxamide, research is exploring more efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve reaction yields and purity. nih.gov Post-reaction purification remains essential, with techniques like recrystallization and column chromatography being standard procedures to isolate the desired product.
| Method/Technique | Precursor/Reactant | Key Conditions | Objective/Outcome | Reference(s) |
| Mixed Acid Nitration | Thiophene-2-carboxylic acid | HNO₃/H₂SO₄, Controlled Temp (0–5°C) | Optimize yield and selectivity of 4-nitro isomer | |
| Microchannel Reactor | Thiophene-2-carboxylic acid, Nitric Acid | Continuous flow, controlled temperature | Rapid, safe, and high-conversion synthesis | google.com |
| Amide Coupling | 5-Nitro-2-thiophenecarboxylic acid, Amine | HATU, DIPEA, DMF at 0°C | Efficient formation of the carboxamide bond | nih.gov |
| Purification | Crude product | Recrystallization, Column Chromatography | Isolation of high-purity compound |
Advanced Computational Modeling and Machine Learning in Lead Optimization
Computational techniques are becoming indispensable for accelerating the drug discovery and lead optimization process for compounds like this compound. Advanced computational modeling allows for the prediction of molecular interactions and properties, guiding the synthesis of more potent and selective analogues.
Molecular docking simulations, using tools such as AutoDock Vina or the Schrödinger Suite, are employed to predict how derivatives of this compound bind to specific biological targets. These predictions are further refined by Molecular Dynamics (MD) simulations with software like GROMACS or AMBER, which analyze the stability of the ligand-protein complex over time. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structures of a series of compounds with their biological activities, helping to predict the potency of novel derivatives.
| Computational Approach | Tool/Platform Examples | Application in Drug Discovery | Reference(s) |
| Molecular Docking | AutoDock Vina, Schrödinger Suite | Predicts binding modes and affinity to biological targets | |
| Molecular Dynamics (MD) | GROMACS, AMBER | Analyzes the stability of ligand-protein complexes | |
| QSAR Modeling | Various statistical software | Predicts bioactivity based on chemical structure | |
| Machine Learning/AI | REINVENT, DeepFrag | De novo design and lead optimization | arxiv.org |
Exploration of New Biological Targets and Disease Indications
Research has established this compound as a molecule with diverse biological activities, opening up multiple avenues for therapeutic development. It has demonstrated potent inhibitory effects on mycobacterial growth and shows activity against cancer cells by inhibiting DNA synthesis and inducing cell death. biosynth.com The compound also exhibits anti-inflammatory properties and is being explored for potential use in cardiovascular disease. biosynth.com Its antibacterial mechanism includes binding to the 50S ribosomal subunit. biosynth.com
Future research is expanding the scope of investigation to new targets and diseases. Derivatives of the core structure have shown promise against a range of pathogens and disease pathways. For instance, related nitrothiophene carboxamides are active against Gram-negative bacteria such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. nih.govnih.gov In the context of tuberculosis, a primary target for a related compound, 5-Methyl-4-nitrothiophene-2-carboxamide, has been identified as CTP synthetase PyrG, which is crucial for the bacterium's survival. Other research has pointed towards Leishmania Trypanothione Reductase as a potential target for treating parasitic infections. onehealthdrugs.com In oncology, derivatives have been synthesized as antagonists for the integrin αVβ3-receptor, a target relevant to cancer progression.
| Potential Biological Target | Disease Indication | Compound Class/Derivative | Reference(s) |
| Mycobacterial Growth | Tuberculosis | This compound | biosynth.com |
| DNA Synthesis / Cell Viability | Cancer | This compound | biosynth.com |
| 50S Ribosomal Subunit | Bacterial Infections | This compound | biosynth.com |
| CTP synthetase PyrG | Tuberculosis | 5-Methyl-4-nitrothiophene-2-carboxamide | |
| Integrin αVβ3-Receptor | Cancer | Hetaryl ureas from 4-nitrothiophene-2-carboxylic acid | |
| Trypanothione Reductase | Leishmaniasis | 5-nitrothiophene-2-carboxamides | onehealthdrugs.com |
| Bacterial Nitroreductases | Gram-negative Infections | Nitrothiophene carboxamides | nih.govnih.govresearchgate.net |
Investigations into Resistance Mechanisms and Strategies for Overcoming Them
As with any antimicrobial agent, the development of resistance is a significant challenge. For the nitrothiophene carboxamide class, a primary mechanism of resistance in Gram-negative bacteria is the active efflux of the drug out of the cell. nih.govresearchgate.net The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, particularly AcrAB-TolC in E. coli, has been identified as a key contributor to this resistance. nih.govnih.govresearchgate.net
A crucial strategy to combat this is structure-based drug design aimed at modifying the compound to reduce its affinity for the efflux pump. nih.govresearchgate.net Studies have shown that the addition of small electronegative or hydrophobic groups, such as fluorine, methyl, or methoxy (B1213986) substituents at specific positions on the molecule, can successfully overcome efflux, restoring potency against wild-type bacteria. nih.gov
Another key aspect of the compound's mechanism is that it functions as a prodrug, requiring activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli, to be converted into its active, cytotoxic form. nih.govnih.govresearchgate.net This presents another potential avenue for resistance, where mutations in the genes encoding these activating enzymes could render the drug ineffective. Future research will need to investigate the frequency of such mutations and develop strategies to bypass this mechanism, possibly through the design of direct-acting inhibitors or combination therapies.
| Resistance Mechanism | Description | Strategy for Overcoming | Reference(s) |
| Drug Efflux | Active removal of the compound from the bacterial cell via efflux pumps (e.g., AcrAB-TolC). | Structure-based design to reduce binding to the efflux pump; addition of specific chemical groups (fluoro, methyl). | nih.govnih.govresearchgate.net |
| Target Modification | Mutations in the drug's primary biological target that reduce binding affinity. | Development of new derivatives that can bind to the mutated target. | nih.gov |
| Enzyme Inactivation | Potential mutations in bacterial nitroreductases (e.g., NfsA, NfsB) that prevent the activation of the prodrug. | Exploring alternative activators or designing direct-acting compounds. | nih.govnih.govresearchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) to build a comprehensive picture of the compound's mechanism of action, including on-target and off-target effects. nih.govnih.gov
For example, a multi-omics study could involve treating bacterial or cancer cells with this compound and then measuring global changes.
Transcriptomics (RNA-Seq) would reveal which gene expression pathways are perturbed, providing clues about the cellular response to the drug.
Proteomics would identify changes in protein levels, confirming that transcript-level changes translate to functional proteins and potentially uncovering unexpected protein targets.
Metabolomics would show how the drug alters the cell's metabolic networks.
Integrating these layers of data using advanced bioinformatics tools and platforms like mixOmics or methods like DIABLO (Data Integration Analysis for Biomarker discovery using Latent cOmponents) can uncover complex molecular signatures and pathway interactions that are not apparent from a single data type. mixomics.orgmedrxiv.org This systems-level understanding is critical for identifying predictive biomarkers of drug response, elucidating mechanisms of resistance, and discovering new therapeutic indications for this compound and its derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Nitrothiophene-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nitration of thiophene derivatives followed by carboxamide functionalization. For example, nitration of thiophene-2-carboxamide under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the 4-nitro derivative. Key parameters include reaction temperature (0–5°C to avoid over-nitration) and stoichiometric control . Purification via recrystallization (using ethanol/water mixtures) and characterization by melting point (152–153°C, as reported) and HPLC (≥98% purity) are critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., nitro group at C4, carboxamide at C2). For instance, the nitro group deshields adjacent protons, appearing as distinct downfield shifts .
- IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1660 cm⁻¹ (amide C=O stretch) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 172 (C₅H₄N₂O₃S) confirm the molecular formula .
Q. How should researchers handle discrepancies in reported melting points or spectral data?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for precise melting point analysis) and compare with literature. If discrepancies arise (e.g., melting point variations >2°C), assess solvent purity during recrystallization or potential polymorphism via X-ray diffraction .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the thiophene ring for nucleophilic attack at C5. Computational studies (DFT) predict charge distribution, showing high electrophilicity at C6. Experimental validation involves reacting with amines (e.g., benzylamine) in DMF at 80°C, monitored by TLC. Kinetic studies reveal pseudo-first-order dependence on amine concentration .
Q. How does this compound perform under varying pH conditions in biological assays?
- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show degradation <5% over 24 hours at 37°C, confirmed by UV-Vis (λmax = 290 nm). For cell-based assays, pre-equilibrate the compound in buffer to avoid pH-induced aggregation .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Dose-Response Consistency : Ensure uniform molarity (not w/v%) and solvent controls (DMSO <0.1%).
- Assay Interference Checks : Test nitro-group redox activity via negative controls (e.g., ascorbic acid to rule out false signals in MTT assays) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., kinase domains). Parametrize the nitro group’s partial charges using Gaussian08. Validate predictions with SPR (surface plasmon resonance) binding assays .
Data Reporting and Reproducibility
Q. What minimal data must be reported to ensure reproducibility of synthetic procedures?
- Methodological Answer : Include:
- Full reaction conditions (solvent, temperature, time).
- Purification details (column chromatography Rf values, recrystallization solvents).
- Analytical thresholds (e.g., NMR δ-values ±0.05 ppm, HPLC retention times ±0.1 min) .
Q. How should researchers address batch-to-batch variability in catalytic applications?
- Methodological Answer : Implement QC protocols:
- HPLC-PDA to detect impurities (>95% purity threshold).
- Kinetic profiling (e.g., turnover frequency) across batches. Adjust catalyst loading if variability exceeds ±10% .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₄N₂O₃S | Elemental Analysis | |
| Melting Point | 152–153°C | DSC | |
| λmax (UV-Vis) | 290 nm | Ethanol, 25°C | |
| HPLC Purity | ≥98% | C18 column, MeOH/H₂O (70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
